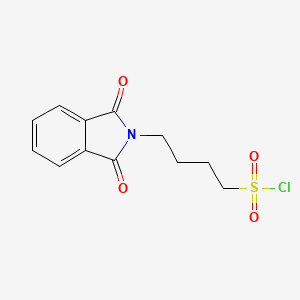

4-邻苯二甲酰亚丁烷-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Sulfonyl chlorides can be synthesized by various methods. One common method is chlorosulfonation . This involves a clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . Another method is oxidation, where thiols and disulfides are directly converted into the corresponding sulfonyl chlorides .Chemical Reactions Analysis

Sulfonyl chlorides are known to undergo various chemical reactions. They are often used in electrophilic aromatic substitution reactions . They are also soluble in organic solvents and can be easily separated from the reaction mixture .科学研究应用

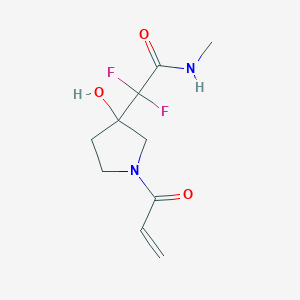

纳米级 N-磺化布朗斯台德酸性催化剂

- Goli-Jolodar 等人的研究(2018 年):制备并表征了一种新型纳米级 N-磺酸。它有效催化了在无溶剂条件下具有药用特性的 2H-吲唑并[2,1-b]酞嗪-1,6,11(13H)-三酮衍生物的合成,显示出高产率和短反应时间 (Goli-Jolodar, Shirini, & Seddighi, 2018)。

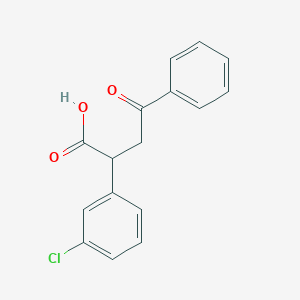

肽磺酰胺结构单元

- Humljan 和 Gobec 的研究(2005 年):由氨基酸合成了 N-邻苯二甲酰亚胺 β-氨基乙烷磺酰氯。它们充当肽磺酰胺肽模拟物的新的结构单元。一个关键步骤涉及使用光气将磺酸转化为磺酰氯 (Humljan & Gobec, 2005)。

用于六氢喹啉的新型纳米级 N-磺化布朗斯台德酸性催化剂

- Goli-Jolodar 等人的研究(2016 年):本研究引入了一种新的纳米级 N-磺酸作为一锅法合成六氢喹啉的催化剂,展示了高产率和在不损失其活性的情况下多次重复使用催化剂的能力 (Goli-Jolodar, Shirini, & Seddighi, 2016)。

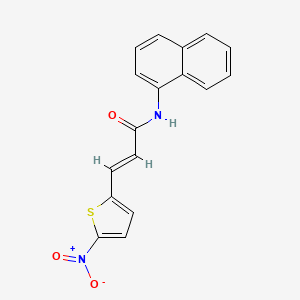

Friedel-Crafts 磺酰化

- Nara、Harjani 和 Salunkhe 的研究(2001 年):1-丁基-3-甲基咪唑氯铝酸离子液体被用作非传统介质和路易斯酸催化剂,用于苯和取代苯与 4-甲基苯磺酰氯的 Friedel-Crafts 磺酰化。该方法在环境条件下显示出增强的反应性和几乎定量的产率 (Nara, Harjani, & Salunkhe, 2001)。

新型聚苯醚的合成

- Hammann 等人的研究(1970 年):该研究探索了使用邻苯二甲酰亚胺钾与磺酰氯合成新型聚苯醚,深入了解了这些化合物的化学性质和潜在应用 (Hammann, Schisla, Adams, & Koch, 1970)。

[2+4] 环加成反应中的 N-磺酰基-烷基胺

- Tornus 和 Schaumann 的研究(1996 年):N-磺酰胺用于 [2+4] 环加成反应,提供了对 N-磺酰基-烷基胺反应性和在各种条件下合成环加合物的新的见解 (Tornus & Schaumann, 1996)。

作用机制

安全和危害

While specific safety and hazard information for “4-Phthalimido-butane-1-sulfonyl chloride” is not available, sulfonyl chlorides are generally considered hazardous. For example, p-Toluenesulfonyl chloride is corrosive to metals, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage .

未来方向

The future directions in the field of sulfonyl chloride chemistry involve the development of new synthetic methods and applications. For instance, there is ongoing research into metal- and photocatalytic approaches for C–S bond functionalization of sulfones . Additionally, there is interest in the development of environmentally benign methods for the reductive coupling of sulfonyl chlorides .

属性

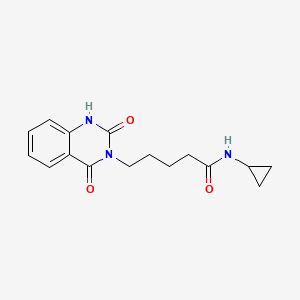

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4S/c13-19(17,18)8-4-3-7-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSHQXABFAYZRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetate](/img/structure/B2690202.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2690203.png)

![3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2690205.png)

![4-[5-(Oxiran-2-yl)furan-2-yl]morpholine](/img/structure/B2690206.png)

![2-Butyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2690215.png)

![N-(4-bromophenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690217.png)

![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2690218.png)

![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2690220.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2690223.png)